molecular formula C12H24N2O B12788296 2,6-Bis((dimethylamino)methyl)cyclohexanone CAS No. 2478-21-9

2,6-Bis((dimethylamino)methyl)cyclohexanone

Cat. No.: B12788296
CAS No.: 2478-21-9
M. Wt: 212.33 g/mol
InChI Key: WFFCWXMFKGCIGF-UHFFFAOYSA-N
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Description

2,6-Bis((dimethylamino)methyl)cyclohexanone is an organic compound with the molecular formula C12H25N2O. It is a derivative of cyclohexanone, where two dimethylamino groups are attached to the 2 and 6 positions of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((dimethylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the formaldehyde and dimethylamine react with the cyclohexanone to form the desired product. The reaction conditions usually involve:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((dimethylamino)methyl)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis((dimethylamino)methyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis((dimethylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis((dimethylamino)methyl)cyclohexanone is unique due to the presence of two dimethylamino groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological molecules, making it valuable in research and industrial applications .

Properties

CAS No.

2478-21-9

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2,6-bis[(dimethylamino)methyl]cyclohexan-1-one

InChI

InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3

InChI Key

WFFCWXMFKGCIGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCC(C1=O)CN(C)C

Origin of Product

United States

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